2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-7-10-3-5-12(6-4-10)14-9-11-1-2-11/h3-6,11,14H,1-2,7,9H2 |
InChI Key |
GIDDWWXQYUYAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzyl cyanide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Aminobenzyl cyanide} + \text{Cyclopropylmethyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile} ]
Industrial Production Methods
In an industrial setting, the production of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile (hereafter referred to as the "target compound") with three structurally related phenylacetonitrile derivatives, focusing on substituent effects, molecular properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular formula and weight are inferred from structural analysis.
Key Findings:
Substituent Effects on Biological Activity O4I1 (): The 4-methoxyphenylmethoxy substituent confers significant bioactivity, enhancing Oct3/4 expression and stability in human somatic cells. This highlights the role of polar, electron-rich groups in modulating transcriptional activity . Target Compound: The cyclopropylmethylamino group introduces both hydrophilic (amino) and hydrophobic (cyclopropyl) regions.
Physicochemical Properties Hydrophobicity: The isopropyl-substituted derivative () exhibits the highest density (0.960 g/mL), correlating with its bulky, nonpolar substituent. In contrast, O4I1’s methoxy groups likely improve solubility in aqueous media . Molecular Weight: The target compound’s inferred molecular weight (191.25 g/mol) falls between the cyclopropyl (157.21 g/mol) and isopropyl (159.23 g/mol) derivatives, reflecting the additive mass of its cyclopropylmethylamino group .
Electron Distribution: O4I1’s methoxy groups enhance electron density on the phenyl ring, which may stabilize charge-transfer interactions in biological systems .
Biological Activity
2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key kinases involved in various cellular processes. This article reviews the biological activity of this compound, focusing on its inhibitory effects on GSK-3β, ROCK-1, and IKK-β, which are critical in inflammation and neurodegenerative diseases.
Chemical Structure
The compound features a cyclopropylmethyl group attached to an amino group on a phenyl ring, with an acetonitrile functional group. Its structure is pivotal for its biological activity, particularly in modulating kinase activities.
Inhibition of Kinases
Recent studies have highlighted the compound’s role as a competitive inhibitor of GSK-3β, with an IC50 value of approximately 8 nM and a Ki value of 2 nM . GSK-3β is implicated in numerous cellular processes, including glycogen metabolism and cell signaling pathways relevant to neurodegeneration and cancer.
Table 1: Inhibition Potency of Key Kinases by 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile
| Kinase | IC50 (nM) | Additional Notes |
|---|---|---|
| GSK-3β | 8 | Competitive inhibitor; critical in Alzheimer's disease |
| ROCK-1 | 2300 | Exhibits anti-inflammatory properties |
| IKK-β | Not specified | Potential for therapeutic applications in inflammation |
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. In vitro studies using microglial BV-2 cell lines showed that it effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models . This suggests potential therapeutic applications in treating neuroinflammatory conditions.
The mechanisms through which 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile exerts its effects involve:
- GSK-3β Inhibition : By inhibiting GSK-3β, the compound may reduce tau hyperphosphorylation, which is a hallmark of neurodegenerative diseases such as Alzheimer’s .
- ROCK-1 Modulation : The inhibition of ROCK-1 may enhance autophagy and proteasomal degradation systems, thereby reducing the accumulation of pathological proteins associated with Alzheimer's disease .
- IKK-β Pathway Interference : Targeting IKK-β disrupts the NF-κB signaling pathway, which is crucial for the inflammatory response .
Case Studies
Several case studies have explored the efficacy of compounds similar to 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile:
- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, compounds with similar structures have shown neuroprotective effects by improving cognitive functions and reducing amyloid-beta levels .
- Anti-cancer Applications : Compounds that inhibit kinases like GSK-3β have been investigated for their potential to suppress tumor growth in various cancers, indicating a broader application for this class of compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, leveraging intermediates like cyclopropylmethylamine and substituted phenylacetonitriles. For example, highlights the use of melt condensation for analogous acetonitrile derivatives, suggesting optimized temperatures (e.g., 120–150°C) and solvent-free conditions to enhance yield . Cyclopropylmethyl group introduction may follow protocols similar to fluorinated insecticide syntheses (e.g., cyclopropane ring formation via nucleophilic substitution, as in ) . Purification via recrystallization (e.g., acetonitrile as a solvent, as in ) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients () ensures purity assessment .
- Spectroscopy : UV-Vis (λmax ~255 nm, similar to ) and NMR (1H/13C for aryl/cyclopropyl protons) are critical . Mass spectrometry (e.g., ESI-MS) can confirm molecular weight, as demonstrated for related acetonitriles in .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation ( recommends similar conditions for labile amines) . Stability assessments should include periodic HPLC checks () .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during synthesis?
- Methodological Answer : highlights the role of ligands like 1,2-bis(diphenylphosphino)ethane (DPPE) in directing stereochemistry via coordination or hydrogen bonding . For cyclopropylmethyl-containing compounds, steric hindrance from the cyclopropane ring may favor specific intermediates (e.g., discusses dimerization kinetics influenced by bulky substituents) . Computational modeling (DFT) is advised to map transition states.
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve coupling between cyclopropyl methylene protons and aromatic systems. and provide protocols for interpreting complex splitting in chlorinated acetonitriles, applicable to cyclopropane derivatives .
Q. What biological targets are plausible for this compound, and how can binding be validated?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with receptors like opioid or aminopyrimidine-binding proteins ( and cite cyclopropylmethyl groups in receptor ligands) . Validate via in vitro assays (e.g., competitive binding with radiolabeled probes, as in ) .
Q. How do conflicting reports on reaction efficiency align with experimental data?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., solvent effects, catalyst degradation) require kinetic studies (e.g., Eyring plots) to compare activation parameters. reviewers emphasize replicating conditions with controlled variables (e.g., DPPE oxidation states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
